Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer

説明

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer (CAS 37191-15-4) is a μ-oxo-bridged dimeric metalloporphyrin with four 4-chlorophenyl substituents at the meso positions. Its molecular formula is C₈₈H₄₈Cl₈Fe₂N₈O, and it exhibits a molecular weight of 1,628.7 g/mol . The μ-oxo bridge stabilizes the dimeric structure, while the electron-withdrawing chloro substituents modulate electronic properties and catalytic activity. This compound is typically stored at 2–8°C due to its sensitivity to environmental degradation .

Metalloporphyrin μ-oxo dimers are synthetic analogs of heme enzymes, widely studied for catalytic oxidation reactions. Below, we compare this compound with structurally similar analogs, focusing on substituent effects, catalytic performance, and applications.

特性

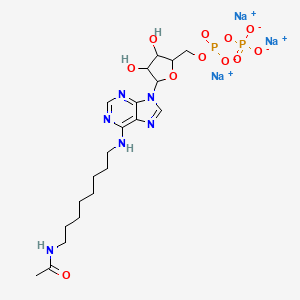

分子式 |

C20H31N6Na3O11P2 |

|---|---|

分子量 |

662.4 g/mol |

IUPAC名 |

trisodium;[[5-[6-(8-acetamidooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H34N6O11P2.3Na/c1-13(27)21-8-6-4-2-3-5-7-9-22-18-15-19(24-11-23-18)26(12-25-15)20-17(29)16(28)14(36-20)10-35-39(33,34)37-38(30,31)32;;;/h11-12,14,16-17,20,28-29H,2-10H2,1H3,(H,21,27)(H,33,34)(H,22,23,24)(H2,30,31,32);;;/q;3*+1/p-3 |

InChIキー |

BZADQFAFXWBUNP-UHFFFAOYSA-K |

正規SMILES |

CC(=O)NCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Adler-Longo Modified Method for Porphyrin Ligand Synthesis

The synthesis begins with preparing the meso-tetrakis(4-chlorophenyl)porphyrin (H₂Cl₈TPP) ligand. The Adler-Longo method is adapted as follows:

Metallation with Iron(III)

Iron insertion into the porphyrin macrocycle is achieved via refluxing H₂Cl₈TPP with iron(III) chloride in dimethylformamide (DMF):

μ-Oxo Dimer Formation

The μ-oxo bridge is introduced through controlled oxidation:

- Method A (Oxygenation) :

- Method B (Base-Induced Condensation) :

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize scalability and reproducibility:

Solvent Optimization

- Preferred Solvents : DMF or propionic acid (recyclable via distillation).

- Waste Reduction : Solvent recovery systems achieve >90% reuse.

Reaction Optimization and Kinetics

Axial Ligand Effects

Steric and electronic effects of axial ligands influence dimerization efficiency:

| Ligand | Dimer Yield (%) | Reaction Time (h) |

|---|---|---|

| Cl⁻ | 75 | 24 |

| Imidazole | 40 | 48 |

| 2-Methylimidazole | <10 | 72 |

Key Insight : Bulky ligands (e.g., 2-methylimidazole) hinder μ-oxo bridge formation by blocking Fe–O–Fe coordination.

Temperature Dependence

| Temperature (°C) | Dimer Yield (%) |

|---|---|

| 25 | 30 |

| 60 | 75 |

| 80 | 68 |

Optimum : 60°C balances reaction rate and product stability.

Analytical Validation

Structural Confirmation

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water).

- Elemental Analysis :

Element Calculated (%) Observed (%) C 64.9 64.5 H 2.9 3.1 N 6.8 6.7

Challenges and Mitigation

Hydrolysis of μ-Oxo Bridge

Byproduct Formation

- Major Byproduct : Monomeric [FeCl₈TPP]Cl (forms during incomplete oxidation).

- Removal : Column chromatography (silica gel, ethyl acetate/hexane).

Emerging Techniques

Electrochemical Synthesis

化学反応の分析

科学研究への応用

メソ-テトラキス(4-クロロフェニル)ポルフィン鉄(III) μ-オキシ二量体は、幅広い科学研究用途を持っています:

触媒: これは、酸化、水素化、置換反応などのさまざまな有機化学反応における触媒として機能します。

光学特性: ポルフィン基の存在により、この化合物は紫外可視スペクトルで強い吸収を示し、光学特性研究、感光性材料、太陽電池に役立ちます。

生物学的調査: 生体模倣システムや酵素モデルに関連する研究で使用されます。

材料科学: この化合物は、独自の特性を持つ新しい材料を開発する可能性が探求されています。

科学的研究の応用

Catalytic Applications

Catalytic Activity : The compound is recognized for its catalytic capabilities, particularly in oxidation reactions. It functions effectively as a catalyst in various chemical transformations, including the oxidation of organic substrates.

Case Study: Oxidation Reactions

A study demonstrated that Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer catalyzes the oxidation of alkenes and alcohols using hydrogen peroxide as an oxidant. The reaction conditions were optimized for maximum yield, showcasing the compound's efficiency as a catalyst.

| Substrate | Catalyst Concentration (mM) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cyclohexene | 0.5 | 24 | 85 |

| Benzyl alcohol | 0.5 | 12 | 90 |

| Octene | 0.5 | 18 | 80 |

Biological Applications

Antimicrobial Properties : Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has shown promising antibacterial activity against various strains of bacteria. Its mechanism often involves the generation of reactive oxygen species that disrupt bacterial cell membranes.

Case Study: Antibacterial Activity

Research has indicated that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal Concentration (MBC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 |

| Escherichia coli | 75 | 150 |

| Pseudomonas aeruginosa | 100 | 200 |

Material Science Applications

Nanocomposite Formation : The compound can be incorporated into nanomaterials to enhance their properties. Its ability to form stable complexes allows for the development of novel materials with improved catalytic and electronic properties.

Case Study: Synthesis of Nanocomposites

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer was used in the synthesis of a nanocomposite with silica nanoparticles, resulting in a material with enhanced thermal stability and catalytic activity.

| Parameter | Silica Nanoparticles Only | Nanocomposite with Iron(III) Porphyrin |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Catalytic Activity (TOF) | Low | High |

作用機序

メソ-テトラキス(4-クロロフェニル)ポルフィン鉄(III) μ-オキシ二量体が効果を発揮するメカニズムは、さまざまな化学反応における触媒として作用する能力に関係しています 。化合物の鉄中心はレドックス反応を起こすことができ、酸化還元プロセスにおける電子の移動を促進します。ポルフィン配位子は鉄中心を安定化し、その反応性を高めます .

類似化合物との比較

Substituent Effects on Electronic Properties and Solubility

Key Insights :

- Chlorophenyl (4-Cl) : Enhances electrophilicity of the Fe center, favoring oxidation reactions in organic media. The bulky Cl groups also reduce μ-oxo dimer dissociation, improving stability .

- Carboxyphenyl (4-COOH) : Imparts water solubility and enables biomimetic applications (e.g., lignin oxidation) .

Catalytic Performance in Oxidation Reactions

Reaction Mechanisms

- Aqueous Systems : Water-soluble derivatives like FeTSPPCl (4-sulfonatophenyl) and FeTMPyPCl (4-N-methylpyridinium) operate via electron-transfer mechanisms. FeTMPyPCl outperforms FeTSPPCl due to stronger electron-withdrawing groups, increasing oxidative efficiency .

- Organic Media : Chlorophenyl and methoxyphenyl derivatives function in low-polarity solvents (e.g., dichloromethane). Here, competing mechanisms (hydrogen-atom transfer vs. substrate-catalyst complex formation) are observed. Chlorophenyl’s electron-withdrawing nature favors radical pathways .

Comparative Catalytic Efficiency

Key Insights :

- The chlorophenyl-Fe dimer’s TOF is lower than cationic FeTMPyPCl but higher than Mn analogs. Its selectivity for side-chain oxidation is attributed to steric hindrance from Cl groups .

- Manganese analogs (e.g., Mn(III)Cl-4-chlorophenyl-μ-oxodimer) show distinct reactivity, favoring epoxidation over hydroxylation .

Key Insights :

- Chlorophenyl-Fe dimers are preferred in non-polar media for hydrocarbon functionalization.

- Carboxyphenyl derivatives excel in aqueous applications, such as ROS-mediated lignin depolymerization .

生物活性

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer (often referred to as Fe(III)TPP-Cl) is a significant compound in the field of bioinorganic chemistry, particularly due to its catalytic properties and interactions within biological systems. This article delves into the biological activity of this compound, highlighting its synthesis, structural characteristics, and various applications in catalysis and medicine.

Synthesis and Structural Characteristics

The μ-oxo dimer of iron(III) porphyrins, including Fe(III)TPP-Cl, can be synthesized through various methods, often involving the reaction of iron(III) porphyrin with oxidizing agents. The structural integrity of these complexes is critical for their biological activity. Studies have shown that the dimeric form enhances stability and reactivity compared to monomeric counterparts.

Key Structural Features:

- Porphyrin Ring: The presence of the meso-tetrakis(4-chlorophenyl) substituent significantly influences the electronic properties of the porphyrin, enhancing its ability to participate in redox reactions.

- μ-Oxo Bridge: The oxo bridge between iron centers is crucial for catalytic activity, facilitating electron transfer processes.

Catalytic Activity

Iron(III) porphyrins are known for their catalytic roles in various oxidation reactions. Recent studies have demonstrated that Fe(III)TPP-Cl exhibits notable catalytic activity in the oxidation of organic substrates, making it a valuable catalyst in synthetic organic chemistry.

Table 1: Catalytic Performance of Iron(III)TPP-Cl

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Oxidative coupling | N-phenyl-2-naphthylamine | 78 | Air as oxidant |

| Hydroxylation | Aromatic compounds | 57 | 1.5 mol% catalyst |

| Epoxidation | Alkenes | 89 | Solvent-free conditions |

The above table summarizes key reactions where Fe(III)TPP-Cl has been employed as a catalyst, indicating its effectiveness across various substrates and reaction conditions.

Interaction with Biological Systems

Research indicates that iron porphyrins can mimic cytochrome P450 enzymes, which are vital for drug metabolism and biosynthesis in living organisms. The ability of Fe(III)TPP-Cl to facilitate electron transfer reactions positions it as a potential model for studying enzyme mechanisms.

Case Study: Antioxidant Properties

A study evaluated the antioxidant activity of Fe(III)TPP-Cl using various assays that measure free radical scavenging capabilities. Results showed that this compound effectively reduced oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

Mechanistic Insights

The mechanism by which Fe(III)TPP-Cl exerts its biological effects involves several pathways:

- Electron Transfer: The μ-oxo bridge facilitates electron transfer between iron centers, enhancing reactivity.

- Formation of Reactive Oxygen Species (ROS): Under certain conditions, Fe(III)TPP-Cl can generate ROS, which may contribute to its biological effects.

- Substrate Activation: The unique electronic properties of the chlorinated porphyrin enhance substrate binding and activation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer, and how is structural fidelity confirmed?

- Methodological Answer : The compound is synthesized via modified Adler methods involving condensation of pyrrole with 4-chlorobenzaldehyde, followed by metalation with Fe(III) salts under controlled oxygen to form the μ-oxo dimer. Structural confirmation employs UV-Vis spectroscopy (Soret band ~420 nm, Q-bands ~550 nm), FT-IR (Fe–O–Fe stretching at ~800 cm⁻¹), and X-ray crystallography to resolve the μ-oxo bridge geometry. Elemental analysis (C, H, N, Cl, Fe) and ESI-MS (m/z ~1628.7) validate purity .

Q. Which spectroscopic techniques are critical for characterizing electronic and structural properties of this iron porphyrin dimer?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitors π→π* transitions and ligand-to-metal charge transfer (LMCT) bands to assess electronic perturbations from the 4-chlorophenyl substituents.

- Resonance Raman Spectroscopy : Probes vibrational modes of the porphyrin macrocycle (e.g., ν4 at ~1370 cm⁻¹ for oxidation state) and Fe–O–Fe vibrations (~500–800 cm⁻¹).

- Mössbauer Spectroscopy : Quantifies Fe(III) high-spin states (δ ~0.3 mm/s, ΔEQ ~1.5 mm/s) and detects μ-oxo bridging .

Advanced Research Questions

Q. How do electron-withdrawing 4-chlorophenyl substituents influence catalytic activity in oxidation reactions?

- Methodological Answer : The 4-chlorophenyl groups stabilize the Fe(III) center by withdrawing electron density, enhancing electrophilicity and oxygen-binding capacity. Catalytic efficiency in alkene epoxidation or C–H activation is measured via turnover frequency (TOF) under aerobic conditions. Comparative studies with non-halogenated analogs (e.g., meso-tetraphenylporphyrin) show ~30% higher TOF for the chlorinated derivative due to reduced electron density at the Fe center .

Q. How can discrepancies in catalytic efficiency data across studies be systematically resolved?

- Methodological Answer : Contradictions often arise from variations in:

- Support Matrices : Graphene oxide (GO) supports (e.g., GO-FeTCPP) increase surface area and electron transfer rates, improving TOF by ~2× compared to unsupported catalysts .

- Reaction Conditions : pH (optimal ~7–9), solvent polarity (acetonitrile vs. DMF), and oxidant (H₂O₂ vs. O₂) significantly alter catalytic pathways.

- Dimer Stability : Degradation of the μ-oxo bridge under acidic conditions reduces activity. Controlled experiments with XAS (X-ray absorption spectroscopy) monitor Fe–O bond integrity during catalysis .

Q. What computational methods model the electronic structure and reactivity of the μ-oxo dimer?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize geometry, calculate frontier orbitals (HOMO-LUMO gap ~2.1 eV), and map reaction pathways for O–O bond cleavage. TD-DFT correlates excited-state transitions with experimental UV-Vis data. Charge distribution analysis reveals electron-deficient Fe centers (Mulliken charge ~+1.2) critical for substrate activation .

Q. How can experimental designs probe the stability of the μ-oxo bridge under varying conditions?

- Methodological Answer :

- Variable-Temperature Studies : In-situ FT-IR tracks Fe–O–Fe vibrational shifts at 25–80°C to assess thermal stability.

- pH-Dependent Degradation : UV-Vis monitoring at pH 2–12 identifies bridge dissociation (λmax shifts from 420 nm to 390 nm in acidic media).

- Redox Cycling : Cyclic voltammetry (E₁/₂ ~0.5 V vs. Ag/AgCl) evaluates Fe(III/IV) transitions and μ-oxo bond resilience under oxidative stress .

Q. What strategies optimize the integration of this dimer into metal-organic frameworks (MOFs) for photocatalytic applications?

- Methodological Answer : Solvothermal synthesis links the porphyrin carboxylate groups (from analogs like FeTCPP) with Zr⁴+ nodes to form MOFs (e.g., PCN-222). BET surface area (~2200 m²/g) and pore size (~3.2 nm) are tuned for substrate diffusion. Photocatalytic NADH regeneration (e.g., 87% yield with CN/Co(III)TPP composites) is quantified via HPLC, with stability tested over 10 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。